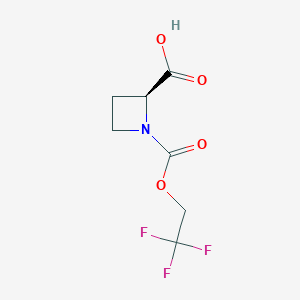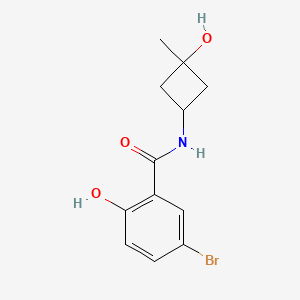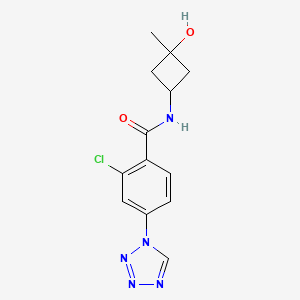![molecular formula C14H19NO4S B7338062 (1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338062.png)
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid, commonly known as DSCPC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a cyclopentane-based amino acid derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of DSCPC involves its ability to bind to specific enzymes and modulate their activity. For example, as an inhibitor of DPP-4, DSCPC can increase the levels of incretin hormones, which can stimulate insulin secretion and improve glucose regulation.
Biochemical and Physiological Effects:
DSCPC has been shown to have various biochemical and physiological effects, including the ability to regulate glucose metabolism, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of DSCPC is its ability to selectively inhibit specific enzymes, which can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of DSCPC is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for the study of DSCPC, including the development of more efficient synthesis methods, the identification of new target enzymes for inhibition, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DSCPC and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of DSCPC can be achieved through several methods, including the use of chiral pool synthesis or asymmetric synthesis. One of the most common methods involves the use of a chiral auxiliary to achieve enantioselectivity during the synthesis process.
Scientific Research Applications
DSCPC has been widely studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DSCPC has also been studied for its potential use as a drug candidate for the treatment of various diseases, including type 2 diabetes and cancer.
Properties
IUPAC Name |
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-9-3-4-10(2)13(7-9)20(18,19)15-12-6-5-11(8-12)14(16)17/h3-4,7,11-12,15H,5-6,8H2,1-2H3,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUVISYNGBMLF-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S,2R)-2-hydroxycyclohexyl]-1-(4-hydroxy-2-phenylpyrrolidin-1-yl)ethanone](/img/structure/B7337979.png)
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)

![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![3-methyl-4-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]benzoic acid](/img/structure/B7338007.png)
![3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7338018.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)




